REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]O)=[CH:4][CH:3]=1.CN(C)C=O.S(Cl)([Cl:18])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][Cl:18])=[CH:4][CH:3]=1
|
Name
|
4-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
501 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)CCO
|
Name
|
|
Quantity
|
12.4 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
245 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60.5 (± 0.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at 60 to 61° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 120 min
|
Duration
|
120 min
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
Reaction conversion
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was placed under reduced pressure at 60° C. on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove unreacted thionyl chloride
|
Type
|
ADDITION
|
Details
|
The reaction mixture (566 g) containing 1-chloro-4-(2-chloroethyl)benzene
|
Type
|
CUSTOM
|
Details
|
N,N-dimethylformamide was isolated as a dark brown oil (99.52 area % by HPLC)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |